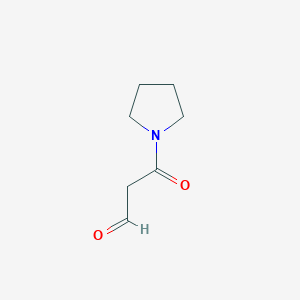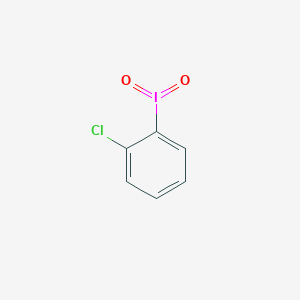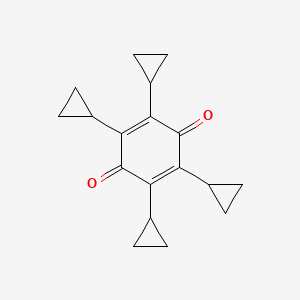![molecular formula C12H24OS B14495535 3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal CAS No. 64785-76-8](/img/structure/B14495535.png)
3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a propanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal typically involves the reaction of 2,2,4,4-tetramethylpentan-3-yl sulfide with propanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their function and activity. The aldehyde group can also participate in reactions with nucleophiles, leading to the formation of new compounds with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Known for its use as a solvent and intermediate in organic synthesis.
Hexamethylacetone: Another compound with similar structural features, used in various chemical reactions.
Di-tert-butyl ketone: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
64785-76-8 |
|---|---|
Fórmula molecular |
C12H24OS |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
3-(2,2,4,4-tetramethylpentan-3-ylsulfanyl)propanal |
InChI |
InChI=1S/C12H24OS/c1-11(2,3)10(12(4,5)6)14-9-7-8-13/h8,10H,7,9H2,1-6H3 |
Clave InChI |
OBDMQYWOJZFQJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C)(C)C)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)

